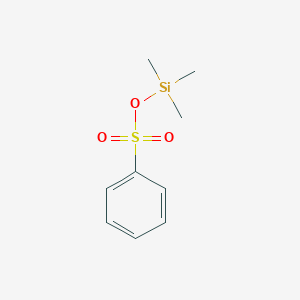

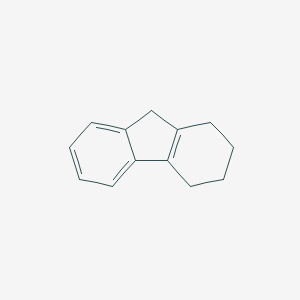

![molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4](/img/structure/B101875.png)

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

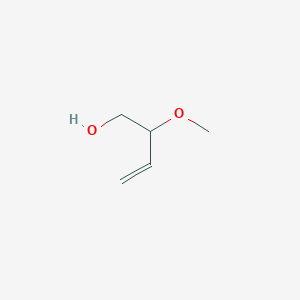

“[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C11H8ClNO2S. Its molecular weight is 253.70 . It is a solid compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the synthesis of 2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid has been described . Another study reported the synthesis of ketamine, a related compound, from a hydroxy ketone intermediate .Molecular Structure Analysis

The molecular structure of “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

Thiazoles, which include “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid”, are part of the azole heterocycles. They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis

“[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications

Synthesis of Phenylacetoxy Cellulosics

This compound has been utilized in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . These materials are significant in the development of polymer-based industries, including the production of films, fibers, and plastics that require specific mechanical and chemical properties.

Antimicrobial Drug Development

The thiazole moiety, which is part of the compound’s structure, is found in many potent biologically active compounds, including antimicrobial drugs . This suggests that “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could be a precursor or a structural inspiration for new antimicrobial agents.

Anticancer Medicines

Thiazole derivatives are present in several clinically used anticancer medicines . The presence of the thiazole ring in “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” indicates potential applications in the development of new anticancer drugs.

Cytotoxicity Studies

Thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on various human tumor cell lines . This compound could be involved in the synthesis of new derivatives for cytotoxicity studies and cancer research.

Plant Growth Regulation

Indole derivatives, which share a similar structural motif with thiazole compounds, are known for their role in plant growth and development . “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” may have applications in the synthesis of plant growth regulators.

Neurotransmitter Synthesis

Given that thiazole is naturally found in Vitamin B1 (thiamine), which is essential for the synthesis of neurotransmitters , this compound could have implications in neurological research and the development of treatments for nervous system disorders.

Chemical Reaction Accelerators

Thiazole compounds are used as chemical reaction accelerators . “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could potentially be used to catalyze various chemical reactions in industrial and research settings.

Development of Fungicides and Biocides

The thiazole ring is a parent material for various chemical compounds including fungicides and biocides . This suggests that “[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid” could be used in the development of new fungicides and biocides with potential agricultural applications.

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been shown to affect a broad range of biochemical pathways .

Pharmacokinetics

A compound with a similar structure, 2-chlorophenylacetic acid, has been described as having high gi absorption and being bbb permeant . These properties could potentially impact the bioavailability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid.

Result of Action

Similar compounds have been shown to have diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid. For instance, the physicochemical characteristics of the compound, including lipophilicity and acidity, can affect its absorption and accumulation in cells . Additionally, the electrochemical potential in the cell can also play a role .

properties

IUPAC Name |

2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTKTBSWVKJNQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407123 |

Source

|

| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

CAS RN |

17969-25-4 |

Source

|

| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

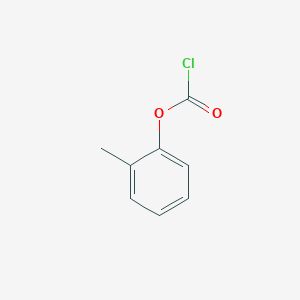

![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)

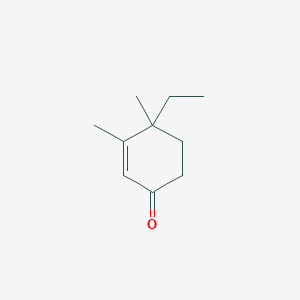

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)

![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)